molecular formula C9H8FN3O4 B2481388 4-Acetamido-3-fluoro-5-nitrobenzamide CAS No. 1955530-53-6

4-Acetamido-3-fluoro-5-nitrobenzamide

Cat. No.: B2481388
CAS No.: 1955530-53-6
M. Wt: 241.178
InChI Key: LNEVVHUZCKYOPH-UHFFFAOYSA-N
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Description

4-Acetamido-3-fluoro-5-nitrobenzamide is a chemical compound with the molecular formula C9H8FN3O4 and a molecular weight of 241.18 g/mol It is characterized by the presence of acetamido, fluoro, and nitro functional groups attached to a benzamide core

Scientific Research Applications

4-Acetamido-3-fluoro-5-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 4-acetamido-3-fluoro-5-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a fluorobenzene derivative to introduce the nitro group. This is followed by acetylation to introduce the acetamido group and finally, amidation to form the benzamide structure . The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

4-Acetamido-3-fluoro-5-nitrobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of 4-acetamido-3-fluoro-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

4-Acetamido-3-fluoro-5-nitrobenzamide can be compared with similar compounds such as:

    4-Acetamido-3-chloro-5-nitrobenzamide: Similar structure but with a chloro group instead of a fluoro group.

    4-Acetamido-3-bromo-5-nitrobenzamide: Contains a bromo group instead of a fluoro group.

    4-Acetamido-3-iodo-5-nitrobenzamide: Features an iodo group in place of the fluoro group.

Properties

IUPAC Name

4-acetamido-3-fluoro-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O4/c1-4(14)12-8-6(10)2-5(9(11)15)3-7(8)13(16)17/h2-3H,1H3,(H2,11,15)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEVVHUZCKYOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1F)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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